molecular formula C18H18N4OS B2903623 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034495-08-2

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

カタログ番号 B2903623
CAS番号: 2034495-08-2
分子量: 338.43
InChIキー: CJNFATPNYIRLNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

科学的研究の応用

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a diagnostic tool for Parkinson's disease. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the vesicular monoamine transporter 2 (VMAT2), which is present in the dopaminergic neurons of the brain. This binding can be visualized using imaging techniques such as positron emission tomography (PET), which can help in the diagnosis and monitoring of Parkinson's disease.
In neuroscience, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied for its role in the regulation of neurotransmitter release. VMAT2 is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can inhibit the activity of VMAT2, leading to a decrease in neurotransmitter release. This property of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied in the context of various neurological disorders such as schizophrenia, depression, and addiction.
In cancer research, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied for its potential as a therapeutic agent for neuroendocrine tumors. Neuroendocrine tumors are a type of cancer that arises from cells of the endocrine and nervous system. These tumors often overexpress VMAT2, which can be targeted using 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been shown to induce cell death in neuroendocrine tumor cells both in vitro and in vivo.

作用機序

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the transmembrane protein VMAT2, which is responsible for the packaging of monoamine neurotransmitters into vesicles for release into the synapse. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the luminal side of VMAT2, leading to the inhibition of monoamine uptake and subsequent decrease in neurotransmitter release. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can induce cell death in neuroendocrine tumor cells by inhibiting VMAT2 activity. In vivo studies have shown that 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can decrease dopamine release in the striatum of rats, leading to a decrease in locomotor activity. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has also been found to decrease serotonin release in the hippocampus, leading to anxiolytic effects.

実験室実験の利点と制限

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake. It can be visualized using imaging techniques such as PET, making it a useful diagnostic tool for Parkinson's disease. However, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide also has limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. It can also have off-target effects on other transmembrane proteins, leading to potential confounding effects.

将来の方向性

There are several future directions for the study of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. In medicinal chemistry, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be further optimized to improve its diagnostic potential for Parkinson's disease. In neuroscience, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be studied for its potential as a therapeutic agent for various neurological disorders. In cancer research, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be studied for its potential as a targeted therapy for neuroendocrine tumors. Additionally, the off-target effects of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be further studied to better understand its mechanism of action and potential side effects.

合成法

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 3-(thiophen-2-yl)pyrazin-2-amine, which is then reacted with N-(dimethylamino)chloromethyl)-4-fluorobenzamide to obtain 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. The final product is purified using column chromatography to obtain pure 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. The synthesis method has been optimized to obtain high yields and purity of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide.

特性

IUPAC Name

3-(dimethylamino)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNFATPNYIRLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。